molecular formula C23H21N3O3S B2864258 N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1170642-16-6

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2864258
M. Wt: 419.5
InChI Key: QBHFVXABSXUMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide, also known as AMG-232, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has been shown to have potential therapeutic applications in cancer treatment due to its ability to activate the p53 pathway, which is often disrupted in cancer cells.

Scientific Research Applications

Novel Compounds with Potential Cannabinoid Receptor Activity

Research has identified novel compounds, including two 3-([1,3]-thiazol-2-yl)indoles, which were seized by German customs and analyzed for the first time. These compounds, similar in structure to N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide, were studied using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, highlighting their potential cannabinoid receptor activity (Westphal et al., 2015).

Synthesis and Biological Activity of Arylazothiazole Disperse Dyes

Another study focused on the synthesis of novel aryl monoazo organic compounds, including derivatives of 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide. These compounds, which share structural similarities with N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide, exhibited notable antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers dyed with these compounds have potential applications in sterile and biologically active fabrics (Khalifa et al., 2015).

Methoxy- and Fluorine-Substituted Analogs for Medical Imaging

Research on methoxy and fluorine analogs of a compound similar to N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide aimed at developing tracers for medical imaging. These analogs were synthesized to evaluate their potency in inhibiting the binding of a CB1 antagonist, showing affinities comparable to reference antagonists. This study demonstrates the potential of such compounds in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15(27)16-7-5-8-18(12-16)24-22(28)19-14-30-23(25-19)21-13-17-6-3-4-9-20(17)26(21)10-11-29-2/h3-9,12-14H,10-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVXABSXUMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.